REACTION_SMILES
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[CH3:15][NH2:16].[CH3:17][CH2:18][OH:19].[Cl:1][c:2]1[n:3][c:4]2[c:5]([OH:14])[c:6]([Cl:13])[cH:7][c:8]([Cl:12])[c:9]2[cH:10][cH:11]1>>[c:2]1([NH:16][CH3:15])[n:3][c:4]2[c:5]([OH:14])[c:6]([Cl:13])[cH:7][c:8]([Cl:12])[c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1c(Cl)cc(Cl)c2ccc(Cl)nc12
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Name
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Type
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product
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Smiles
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CNc1ccc2c(Cl)cc(Cl)c(O)c2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |